Ethyl 3-chloro-8-hydroxy-2-methyl-6-quinolinecarboxylate
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Overview
Description
Ethyl 3-chloro-8-hydroxy-2-methyl-6-quinolinecarboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. This compound is characterized by its unique structure, which includes a quinoline ring substituted with chlorine, hydroxyl, and ester functional groups. The presence of these functional groups imparts significant chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-8-hydroxy-2-methyl-6-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline, the compound can be synthesized through a series of steps involving chlorination, esterification, and cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles, such as solvent recycling and energy-efficient processes, to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-8-hydroxy-2-methyl-6-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the quinoline ring or the ester group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted quinoline compounds.
Scientific Research Applications
Ethyl 3-chloro-8-hydroxy-2-methyl-6-quinolinecarboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-8-hydroxy-2-methyl-6-quinolinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the function of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
- Ethyl 4-hydroxy-8-methoxy-2-quinolinecarboxylate
- Ethyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
Uniqueness
Ethyl 3-chloro-8-hydroxy-2-methyl-6-quinolinecarboxylate is unique due to its specific substitution pattern on the quinoline ring. The presence of the chlorine atom at the 3-position and the hydroxyl group at the 8-position imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H12ClNO3 |
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Molecular Weight |
265.69 g/mol |
IUPAC Name |
ethyl 3-chloro-8-hydroxy-2-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C13H12ClNO3/c1-3-18-13(17)9-4-8-5-10(14)7(2)15-12(8)11(16)6-9/h4-6,16H,3H2,1-2H3 |
InChI Key |
OQOFSALBMIRMQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=C(C(=N2)C)Cl)O |
Origin of Product |
United States |
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